2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
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Overview
Description
2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is an organic compound with a complex structure that includes a chloro group, an acetamide group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of 2-chloroacetamide with a pyrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-chloroacetamide and a pyrazine derivative.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler compound with similar reactivity but lacking the pyrazine ring.
N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide: Similar structure but without the chloro group.
Uniqueness
2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is unique due to the presence of both the chloro group and the pyrazine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a chloro substituent, a pyrazinyl moiety, and an acetamide backbone. Its molecular formula is C9H10ClN3O with a molecular weight of 215.65 g/mol. The presence of the chloro group and the pyrazinyl structure are critical for its biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazine have shown cytotoxic effects on various cancer cell lines:
These findings suggest that this compound may have similar potential, warranting further investigation into its efficacy against specific cancer types.
Enzyme Inhibition
The compound's mechanism may involve inhibition of specific enzymes that play roles in cancer progression or other diseases. For instance, studies on related pyrazine derivatives have reported enzyme inhibition with IC50 values ranging from nanomolar to micromolar concentrations:
Compound | Enzyme Target | IC50 (nM/µM) | Reference |
---|---|---|---|
Pyrazine Derivative A | Carbonic Anhydrase IX | 10.93 - 25.06 | |
Pyrazine Derivative B | Other Enzymes | Varies |
These results highlight the potential of this compound to inhibit key enzymes involved in disease pathways.
Case Studies
- Neuropeptide S Receptor Antagonism : A study on similar pyrazine compounds demonstrated their ability to act as antagonists at neuropeptide S receptors, influencing calcium mobilization in HEK293 cells. This suggests potential neurological applications for this compound .
- Anti-inflammatory Properties : Research on related pyrazole biomolecules has shown promising anti-inflammatory effects, indicating that the compound might also possess similar properties.
Properties
IUPAC Name |
2-chloro-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-3-8(14)12-5-7(13)6-4-10-1-2-11-6/h1-2,4H,3,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYCAUDELWIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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